![molecular formula C14H11BrO2 B063672 2-[(3-Bromobenzyl)oxy]benzaldehyde CAS No. 172685-68-6](/img/structure/B63672.png)

2-[(3-Bromobenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"2-[(3-Bromobenzyl)oxy]benzaldehyde" is a compound that likely serves as an intermediate in organic synthesis, contributing to the creation of various chemical products. Its structure suggests potential applications in pharmaceuticals, materials science, and synthetic chemistry due to the presence of bromine and aldehyde functional groups.

Synthesis Analysis

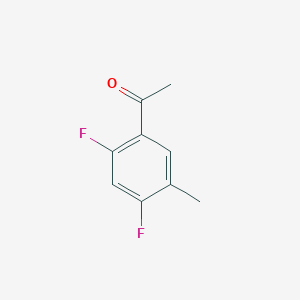

Synthetic routes for compounds like "2-[(3-Bromobenzyl)oxy]benzaldehyde" often involve halogenation, alkylation, and oxidation steps. A practical synthesis approach could parallel the methodology used in the preparation of 2-fluoro-4-bromobiphenyl, employing cross-coupling reactions and careful management of halogen substituents for targeted functional group installation (Qiu et al., 2009).

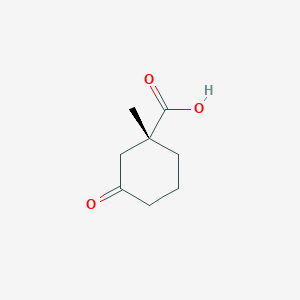

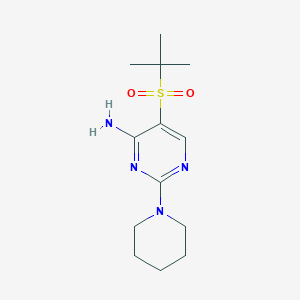

Molecular Structure Analysis

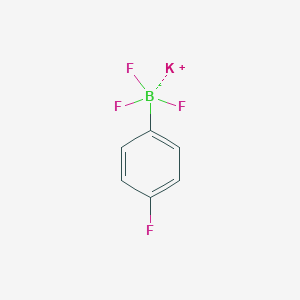

Molecular structure analysis of bromobenzyl compounds emphasizes the role of halogen···halogen interactions, which are critical in determining the crystalline arrangements and reactivity patterns. Such interactions are key to designing cocrystals with desired properties, suggesting a modular approach to synthesis that could apply to our compound of interest (Tothadi et al., 2013).

Chemical Reactions and Properties

The chemical behavior of "2-[(3-Bromobenzyl)oxy]benzaldehyde" would be influenced by its functional groups. The bromobenzyl moiety might undergo various organometallic reactions, offering pathways to further functionalize the compound. Similarly, the aldehyde group opens up possibilities for condensation reactions, polymerization, and nucleophilic additions, as outlined in studies of polymerization reactions and functionalization of saturated C-H bonds (Che et al., 2011; Kubisa et al., 1980).

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Analysis

"2-[(3-Bromobenzyl)oxy]benzaldehyde" plays a crucial role in the synthesis and characterization of novel compounds. For instance, its derivatives, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, have been synthesized and characterized through various techniques like FT-IR, GC-MS, and NMR spectroscopy. These compounds' geometrical parameters and molecular properties, including atomic charges and orbital compositions, have been thoroughly investigated, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Balachander & Manimekalai, 2017).

Organic Synthesis Techniques

The compound serves as a key ingredient in advanced organic synthesis techniques. For example, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation showcases its versatility. This process, involving a three-step sequence with a palladium-catalyzed ortho-bromination as a crucial step, highlights the compound's role in facilitating the synthesis of substituted 2-bromobenzaldehydes, demonstrating its utility in developing complex organic molecules (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Catalysis and Reaction Engineering

In the realm of catalysis and reaction engineering, "2-[(3-Bromobenzyl)oxy]benzaldehyde" and its derivatives have been explored for their catalytic properties. Research into enzyme-catalyzed asymmetric C–C-bond formation highlights the use of related benzaldehyde compounds as substrates in enzymatic reactions to synthesize chiral molecules, crucial for pharmaceuticals and agrochemicals. This research underscores the importance of such compounds in developing sustainable, biocatalytic processes for producing optically active substances (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Material Science and Antimicrobial Applications

Further extending its utility, derivatives of "2-[(3-Bromobenzyl)oxy]benzaldehyde" have been investigated for their potential in material science and as antimicrobial agents. For instance, the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their evaluation as antimicrobial additives to oils and fuels illustrate the compound's application in developing functional materials with antimicrobial properties, potentially useful for preserving lubricants and fuel systems (Talybov, Akhmedova, & Yusubov, 2022).

Eigenschaften

IUPAC Name |

2-[(3-bromophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASCLTFMVVWLAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395413 |

Source

|

| Record name | 2-[(3-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172685-68-6 |

Source

|

| Record name | 2-[(3-Bromophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172685-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)

![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)

![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)